molecular formula C15H16N2OS B3151361 2-[(4-aminophenyl)thio]-N-benzylacetamide CAS No. 710965-90-5

2-[(4-aminophenyl)thio]-N-benzylacetamide

Cat. No.: B3151361
CAS No.: 710965-90-5
M. Wt: 272.4 g/mol
InChI Key: QZVGTHMVJJAQDJ-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)thio]-N-benzylacetamide (CAS: 710965-90-5) is a synthetic acetamide derivative with the molecular formula C₁₅H₁₆N₂OS and a molecular weight of 272.37 g/mol . Structurally, it features:

  • A benzyl group attached to the nitrogen of the acetamide moiety.
  • A 4-aminophenylthio (-S-C₆H₄-NH₂) group at the 2-position of the acetamide backbone.

Its synthesis typically involves nucleophilic substitution reactions between chloroacetamide derivatives and 4-aminobenzenethiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGTHMVJJAQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)thio]-N-benzylacetamide typically involves the reaction of 4-aminothiophenol with benzyl chloroacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the carbon atom of benzyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-[(4-aminophenyl)thio]-N-benzylacetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)thio]-N-benzylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Scientific Research Applications

2-[(4-aminophenyl)thio]-N-benzylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)thio]-N-benzylacetamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Quinoline-Benzothiazole Derivatives

  • Example: 2-((3-(Benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-benzylacetamide derivatives (8a–v) .
  • Key Differences: Replacement of the 4-aminophenyl group with a quinoline-benzothiazole hybrid.
  • Synthesis : Requires multi-step reactions involving phosphorylation, sodium sulfide-mediated thiolation, and cyclization.

Pyrimidinylthio Derivatives

  • Example : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide .
  • Key Differences: Substitution of the 4-aminophenyl group with a 4,6-dimethylpyrimidin-2-yl group.
  • Activity : Acts as a potent SIRT2 inhibitor , inducing α-tubulin acetylation in breast cancer cells. The pyrimidine ring likely enhances interaction with the enzymatic pocket .

Triazinoindolethio Derivatives

  • Example: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 23) .
  • Key Differences: Incorporation of a triazinoindolethio group instead of 4-aminophenylthio.

Variations in the N-Substituent of Acetamide

N-Phenyl vs. N-Benzyl Groups

  • Example: 2-((4-Aminophenyl)thio)-N-phenylacetamide vs. 2-[(4-aminophenyl)thio]-N-benzylacetamide.
  • Key Differences : The N-benzyl group introduces greater lipophilicity compared to the N-phenyl group.

N-(4-Butylphenyl) Derivatives

  • Example: 2-(Benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide .
  • Key Differences : Substitution with a 4-butylphenyl group and a thioxo (-C(=S)-) instead of thio (-S-) group.
  • Activity : The thioxo group may alter hydrogen-bonding interactions, while the butylphenyl chain increases hydrophobicity, affecting pharmacokinetics .

Functional Group Modifications

Hydrazide Derivatives

  • Example: 2-((4-Aminophenyl)thio)acetohydrazide .
  • Key Differences : Replacement of the N-benzylacetamide with a hydrazide (-NH-NH₂) group.
  • Synthesis : Derived from ester precursors via hydrazineolysis.
  • Activity : Hydrazides are often explored for antimicrobial or antitubercular activities due to their chelating properties .

Azido Derivatives

  • Example : 2-Azido-N-(4-methylphenyl)acetamide .
  • Key Differences : Introduction of an azido (-N₃) group.
  • Utility : Azido groups enable "click chemistry" for bioconjugation, making these derivatives valuable in probe design or drug delivery systems .

Biological Activity

2-[(4-aminophenyl)thio]-N-benzylacetamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, including antimicrobial and antitumor properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-[(4-aminophenyl)thio]-N-benzylacetamide is C₁₅H₁₈N₂OS, with a molar mass of approximately 278.38 g/mol. Its structure includes a benzyl group, an acetamide moiety, and a thioether linkage to a para-aminophenyl group. The presence of both thioether (-S-) and amine (-NH₂) functional groups suggests potential for diverse biological activities.

Biological Activity Overview

Research has indicated that 2-[(4-aminophenyl)thio]-N-benzylacetamide exhibits various biological activities:

1. Antimicrobial Activity

  • Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, indicating its potential as a therapeutic agent for treating infections.

2. Antitumor Activity

  • A notable study involved the synthesis of derivatives based on the 2-(4-aminophenyl)benzothiazole structure, which were screened for antitumor activity against approximately 60 human tumor cell lines. Among these, certain derivatives showed promising anticancer effects, suggesting that 2-[(4-aminophenyl)thio]-N-benzylacetamide could have similar potential due to structural similarities .

Antimicrobial Evaluation

A study reported the synthesis of several thiosemicarbazide derivatives that exhibited antimicrobial properties. The introduction of specific functional groups enhanced their activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 to 1,000 μg/mL .

Antitumor Studies

The antitumor activity of compounds derived from the 2-(4-aminophenyl)benzothiazole framework was assessed through in vitro assays. Compounds synthesized from this structure were tested against various cancer cell lines, revealing significant cytotoxicity in certain derivatives that could be attributed to their structural characteristics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-[(4-aminophenyl)thio]-N-benzylacetamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Aminobenzamide Contains an amine and amide groupUsed in various pharmaceutical applications
Benzothiazole derivatives Incorporates a thiazole ringKnown for diverse biological activities
Thiourea derivatives Features thiourea functional groupsExhibits significant antimicrobial properties

These comparisons highlight how the specific combination of functional groups in 2-[(4-aminophenyl)thio]-N-benzylacetamide may confer distinctive biological activities.

Case Studies

  • Antimicrobial Study : A recent investigation focused on synthesizing novel derivatives from thiosemicarbazides, revealing that modifications led to enhanced antimicrobial efficacy against resistant strains .
  • Antitumor Activity Evaluation : Another study synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives which were tested against human tumor cell lines, with some showing promising results comparable to established anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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